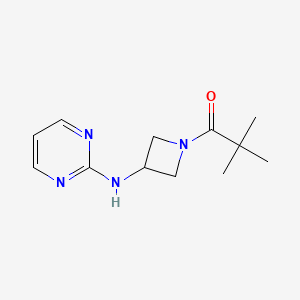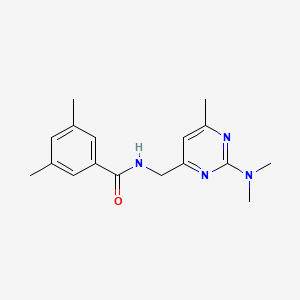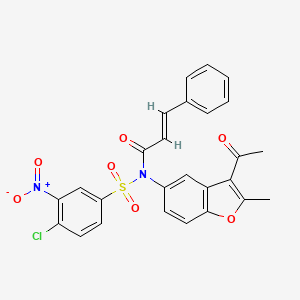
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide is a useful research compound. Its molecular formula is C26H19ClN2O7S and its molecular weight is 538.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of complex organic molecules like N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide involves multiple steps, including acylation, halogenation, and the use of sulfonamide groups for specific functionalities. Research by Murthy et al. (2018) describes the synthesis and structural characterization of a sulfonamide molecule, indicating a methodological framework that could be applied to the synthesis of similarly complex molecules. This study also employs computational and spectroscopic techniques to elucidate the structure and electronic properties, which are crucial for understanding the chemical behavior and potential applications of such compounds.
Biological Activities and Applications
Sulfonamide derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties. For instance, research by Janakiramudu et al. (2017) discusses the synthesis of sulfonamide and carbamate derivatives with significant antimicrobial activity. Although not directly related to the exact compound , this study highlights the potential of sulfonamide derivatives in developing new therapeutic agents. The work of Cumaoğlu et al. (2015) further supports this by showing how certain sulfonamide derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. Such findings underscore the relevance of sulfonamide chemistry in designing compounds with potential anticancer activities.
Enzyme Inhibition
The role of sulfonamides as enzyme inhibitors is another critical area of application. The study by Ilies et al. (2003) on the inhibition of carbonic anhydrase, particularly the tumor-associated isozyme IX, by halogenated sulfonamide derivatives, illustrates the therapeutic potential of these compounds. Although the specific compound mentioned is not directly studied, the mechanism of action and the structural considerations for inhibitor design provide valuable insights into how similar compounds might be utilized in targeting enzymes relevant to disease pathologies.
Propiedades
IUPAC Name |
(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O7S/c1-16(30)26-17(2)36-24-12-9-19(14-21(24)26)28(25(31)13-8-18-6-4-3-5-7-18)37(34,35)20-10-11-22(27)23(15-20)29(32)33/h3-15H,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSZNDUUSBZNAB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

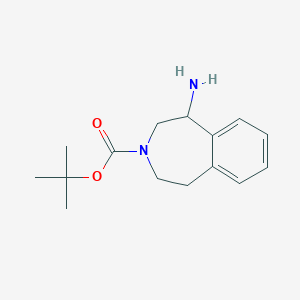
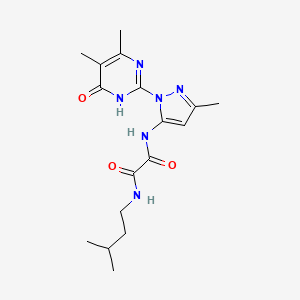
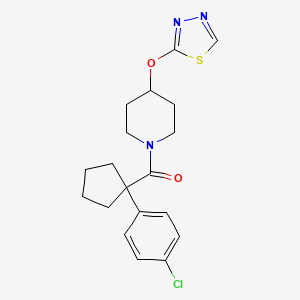
![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2682507.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2682508.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2682511.png)

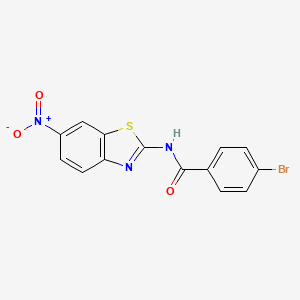
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2682516.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2682518.png)
